

Calculating MB 660R DBCO Concentration for Experiments: Application Notes and Protocols

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Compound of Interest		
Compound Name:	MB 660R DBCO	
Cat. No.:	B15622464	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **MB 660R DBCO**, a bright and photostable far-red fluorescent dye, for the labeling of azide-containing biomolecules through copper-free click chemistry. This document outlines the key properties of the dye, detailed protocols for calculating its concentration, and its application in cell and protein labeling experiments.

Introduction to MB 660R DBCO

MB 660R DBCO is a rhodamine-based dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3][4] This feature enables its use in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction that does not require a cytotoxic copper catalyst. [1] The dye is characterized by its high brightness, exceptional photostability, and water solubility, making it an ideal probe for imaging and detection of azide-modified biomolecules in various applications, including confocal microscopy and single-molecule imaging.[1] MB 660R is spectrally similar to Alexa Fluor® 660 and CF® 660R Dye.[1] It is important to note that MB 660R DBCO is not recommended for staining intracellular components of fixed and permeabilized cells due to the potential for high background signals.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **MB 660R DBCO**, which are essential for accurate concentration calculations and experimental design.



Property	Value	Reference
Molecular Weight	1003.19 g/mol	[1][2][3]
Maximum Excitation (λmax)	~665 nm	[1][2][3][5][6]
Maximum Emission (λem)	~685 - 690 nm	[5][6][7]
Molar Extinction Coefficient (ε)	92,000 cm-1M-1	[1][5][6][8]
Recommended Laser Line	633 or 635 nm	[1][2][3]
Solubility	Water, DMSO, DMF	[1]
pH Sensitivity	pH-insensitive from pH 4 to 10	[1][2][3]

Experimental Protocols

Accurate concentration determination is critical for reproducible and reliable experimental outcomes. The following protocols provide detailed methodologies for preparing and calculating the concentration of **MB 660R DBCO** solutions and for its use in common labeling experiments.

Preparation and Calculation of MB 660R DBCO Stock Solution

A concentrated stock solution of **MB 660R DBCO** should be prepared in a high-quality anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Protocol:

- Weighing the Reagent: Carefully weigh a precise amount of the MB 660R DBCO solid.
- Dissolving the Reagent: Add the appropriate volume of DMSO or DMF to the solid to achieve a desired stock concentration (e.g., 1 mM or 10 mM).
- Calculation of Molarity: Use the following formula to calculate the precise molarity of the stock solution:

Molarity (M) = Mass of **MB 660R DBCO** (g) / (Molecular Weight (g/mol) x Volume of Solvent (L))



- Molecular Weight of MB 660R DBCO = 1003.19 g/mol
- Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol for Labeling Azide-Modified Glycans on Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate azide groups.

Workflow for Live Cell Glycan Labeling:



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Caption: Workflow for labeling azide-modified glycans on live cells.

Methodology:

- Metabolic Labeling: Culture cells with an appropriate azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.
- Cell Preparation: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated azide sugar.
- Staining Solution Preparation: Prepare a staining solution of MB 660R DBCO in serum-free cell culture medium or PBS. A recommended starting concentration is between 10-50 μM.[9] The optimal concentration should be determined empirically for each cell type and experimental setup.
- Incubation: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.



- Washing: Wash the cells three to four times with PBS to remove unbound dye.
- Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the far-red emission of MB 660R.

Protocol for Labeling Azide-Modified Proteins

This protocol outlines the general steps for labeling a purified protein that has been modified to contain an azide group.

Workflow for Protein Labeling:



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Caption: Workflow for labeling azide-modified proteins with MB 660R DBCO.

Methodology:

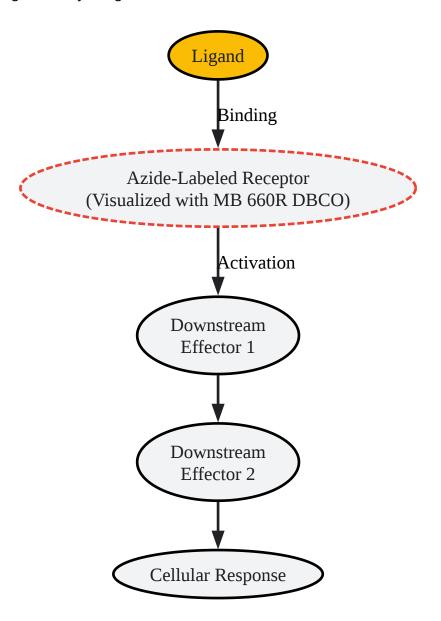
- Protein Preparation: Prepare a solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). The buffer should not contain any azide compounds.
- Dye Addition: Add the MB 660R DBCO stock solution to the protein solution. A 1.5- to 10-fold molar excess of the dye over the protein is recommended. For antibody-small molecule conjugations, a 7.5-fold molar excess is a good starting point.[10]
- Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[10]
- Purification: Remove the unreacted dye from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~665 nm (for MB 660R).



Signaling Pathway Visualization (Example)

MB 660R DBCO can be used to visualize specific components within a signaling pathway if those components can be metabolically or chemically tagged with an azide group. For instance, if a receptor protein involved in a signaling cascade is glycosylated, its glycans can be metabolically labeled with an azide sugar and subsequently visualized with **MB 660R DBCO**.

Simplified Signaling Pathway Diagram:



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Caption: Example signaling pathway with a visualized azide-labeled receptor.

This diagram illustrates a generic signaling pathway where the receptor protein has been labeled using the methods described above, allowing for its visualization and localization studies.

Conclusion

MB 660R DBCO is a powerful tool for the fluorescent labeling of azide-modified biomolecules. By following the detailed protocols and utilizing the quantitative data provided in these application notes, researchers can accurately calculate concentrations and perform robust and reproducible labeling experiments for a wide range of applications in cell biology and drug development.

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